

Technical Guide: 3,4-Difluoro-5-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3,4-Difluoro-5-methylbenzamide

CAS No.: 1804417-61-5

Cat. No.: B1412939

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Core Scaffold for Next-Generation Kinase & Viral Inhibitors

Executive Summary & Chemical Identity[1]

3,4-Difluoro-5-methylbenzamide is a highly specialized fluorinated aromatic building block. It serves as a "privileged scaffold" in drug discovery, particularly for modulating the physicochemical properties of small molecules targeting kinases (e.g., VEGFR, EGFR) and viral polymerases (HBV).

The presence of contiguous fluorine atoms at positions 3 and 4, combined with a methyl group at position 5, imparts unique electronic and steric characteristics. This substitution pattern blocks metabolic "soft spots" on the phenyl ring while the amide functionality provides a versatile handle for heterocycle formation or direct hydrogen bonding interactions within an active site.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Property	Data
Chemical Name	3,4-Difluoro-5-methylbenzamide
Primary Precursor CAS	1017778-60-7 (3,4-Difluoro-5-methylbenzoic acid)
Related Nitrile CAS	1803833-51-3 (3,4-Difluoro-5-methylbenzotrile)
Molecular Formula	C ₈ H ₇ F ₂ NO
Molecular Weight	171.14 g/mol
Predicted LogP	~1.3 – 1.6
H-Bond Donors/Acceptors	1 / 2
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, MeOH, DCM; sparingly soluble in water



Note on CAS Numbering: While the specific CAS for the primary amide is often not indexed in public commercial catalogs (which frequently list the acid or nitrile precursors), the compound is universally synthesized from 3,4-Difluoro-5-methylbenzoic acid (CAS 1017778-60-7).

Synthesis & Manufacturing Protocols

Strategic Analysis of Synthetic Routes

The synthesis of **3,4-Difluoro-5-methylbenzamide** is most reliably achieved via the activation of its carboxylic acid precursor. Direct electrophilic fluorination of a methylbenzamide is not recommended due to poor regioselectivity. The "Acid Chloride Route" is preferred for gram-to-kilogram scale-up due to its high conversion rate and ease of purification.

Protocol A: Acid Chloride Activation (Standard Scale-Up)

Best for: High purity requirements, >10g scale.

Reagents:

- Precursor: 3,4-Difluoro-5-methylbenzoic acid (1.0 eq)
- Activator: Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq)
- Catalyst: DMF (dimethylformamide) (drops)
- Reagent: Aqueous Ammonium Hydroxide (28-30%) or NH₃ gas
- Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

- Activation: Charge a reaction vessel with 3,4-Difluoro-5-methylbenzoic acid and anhydrous DCM under N₂ atmosphere.
- Chlorination: Add catalytic DMF. Add SOCl₂ dropwise at 0°C.
 - Expert Insight: The fluorine atoms withdraw electron density, making the carbonyl carbon highly electrophilic, but also slightly destabilizing the acid chloride to moisture. Maintain strict anhydrous conditions.
- Reflux: Warm to reflux (40°C) for 2-3 hours until gas evolution (HCl/SO₂) ceases.
- Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (typically a yellow oil/solid).
- Amidation: Redissolve residue in dry DCM. Cool to 0°C. Slowly add excess aqueous NH₄OH (or bubble NH₃ gas) while maintaining temperature <10°C to prevent hydrolysis back to the acid.

- Workup: Stir for 1 hour. Separate organic layer.[1] Wash with 1M HCl (to remove excess ammonia), then saturated NaHCO₃, then Brine.
- Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

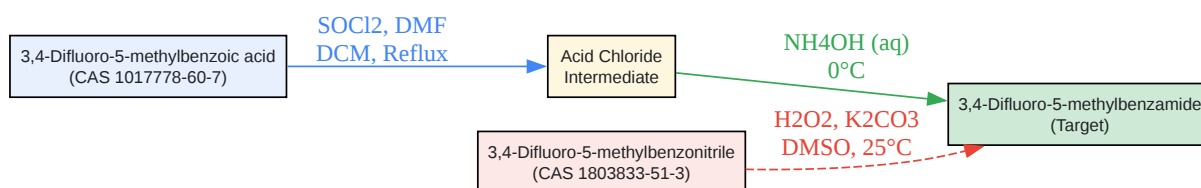
Protocol B: Nitrile Hydrolysis (Alternative)

Best for: When starting from aryl halides via cyanation.

Pathway: 3,4-Difluoro-5-methylbenzotrile (CAS 1803833-51-3)

Amide.[2] Conditions: H₂O₂, K₂CO₃ in DMSO (Radziszewski reaction) allows for mild hydrolysis to the amide without over-hydrolysis to the acid.

Synthesis Workflow Diagram



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Caption: Primary (Solid Blue/Green) and Alternative (Dashed Red) synthetic pathways for the target benzamide.

Applications in Medicinal Chemistry

The 3,4-difluoro-5-methyl motif is not merely a structural spacer; it is a functional pharmacophore designed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability (The "Fluorine Wall")

- Mechanism: The C-F bond is extremely strong (~116 kcal/mol). Placing fluorine at positions 3 and 4 blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, which

typically attack electron-rich aromatic positions.

- Impact: Extends the half-life () of the drug candidate.

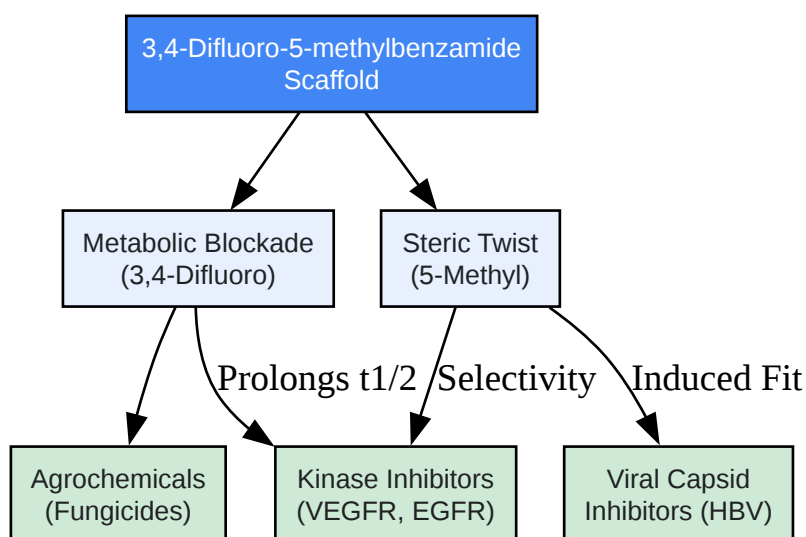
Conformational Restriction ("Magic Methyl")

- Mechanism: The methyl group at position 5 introduces steric clash with ortho-substituents, forcing the amide (or subsequent heterocycles) out of planarity relative to the benzene ring.
- Impact: This "twisted" conformation often improves selectivity by fitting into specific hydrophobic pockets of kinase ATP-binding sites (e.g., VEGFR2, PDGFR).

Key Therapeutic Areas

- Kinase Inhibitors: Used as a core scaffold for Type II kinase inhibitors where the amide nitrogen forms a crucial H-bond with the "gatekeeper" residue or the DFG motif.
- Antivirals (HBV/HIV): Structural analogs (e.g., sulphamoylpyrrolamides) utilizing this core have shown potency in disrupting capsid assembly or polymerase function.
- Gout Therapeutics: Sulfonamide derivatives of this core have been patented for urate transporter inhibition.

Application Logic Tree



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Caption: Mechanistic relationship between structural features and therapeutic applications.

Quality Control & Analytics

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical standards must be met.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 min.
- Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide).
- Retention Time: Expect elution slightly later than the acid precursor due to loss of the polar -COOH group.

NMR Characterization (Expected Signals in DMSO- d_6)

- ^1H NMR:
 - ~2.3 ppm (s, 3H, Ar-CH₃).
 - ~7.3–7.6 ppm (m, 2H, Ar-H).
 - ~7.5 & 8.1 ppm (broad s, 2H, CONH₂).
- ^{19}F NMR:
 - Two distinct multiplets in the range of -130 to -150 ppm, showing coupling to each other and adjacent protons.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact amide may be limited, it should be handled as a Fluorinated Aromatic Amide.

- Hazard Statements (GHS):
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use in a fume hood. The acid chloride intermediate is corrosive and lachrymatory.
- Storage: Store in a cool, dry place. Hygroscopic tendencies are low, but moisture can hydrolyze the amide over long periods if acidic impurities are present.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20112149, 3,4-Difluoro-5-methylbenzoic acid. Retrieved from [[Link](#)]
- Google Patents (2014). WO2014170793A1 - Sulfonamides for the treatment of gout.
- Google Patents (2014). WO2014184350A1 - Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis B.

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Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. [3,4-Difluoro-5-methylbenzotrile | 1803833-51-3 | Benchchem](#) [benchchem.com]

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